(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride
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Overview
Description
®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride typically involves the reaction of ®-3-amino piperidine hydrochloride with isopropyl isocyanate. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
Scientific Research Applications
®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride apart from these similar compounds is its unique structural features and specific biological activities.
Biological Activity
(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride is a compound recognized for its significant biological activity, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H18N2O2·HCl
- CAS Number : 1803583-31-4
The presence of the piperidine ring and isopropyl group contributes to its pharmacological profile, enhancing solubility in aqueous environments, which is beneficial for biological assays and pharmaceutical formulations.
This compound primarily functions as a soluble epoxide hydrolase inhibitor . sEH plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in vasodilation and anti-inflammatory processes. By inhibiting sEH, this compound can increase EET levels, potentially leading to reduced blood pressure and improved metabolic profiles .
Inhibition of Soluble Epoxide Hydrolase
Research indicates that this compound exhibits a high binding affinity for sEH, making it a candidate for treating conditions such as hypertension and pain syndromes. The inhibition of sEH has been linked to various physiological benefits:
- Blood Pressure Reduction : Studies have shown that sEH inhibitors can lower blood pressure in hypertensive models .
- Metabolic Effects : In pre-diabetic patients, similar compounds have demonstrated improvements in insulin resistance and glucose metabolism .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Aryl substitution on urea; acylated piperidine | Potent sEH inhibitors with varying selectivity |
1-(Piperidin-4-yl)-3-(isobutyl)urea | Isobutyl group instead of isopropyl | Different pharmacokinetics; potential for varied efficacy |
1-Isopropyl-3-(pyrrolidin-2-yl)urea | Pyrrolidine ring instead of piperidine | Potentially distinct biological activity compared to piperidine derivatives |
This comparison highlights how variations in structure can influence the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
- Hypertension Models : In rodent models, treatment with sEH inhibitors resulted in significant reductions in blood pressure correlated with increased EET levels. This suggests that this compound may offer similar benefits .
- Insulin Resistance : Similar compounds have been tested in clinical settings, showing promise in improving metabolic parameters among pre-diabetic individuals. These findings suggest a potential role for this compound in metabolic syndrome management .
Properties
Molecular Formula |
C9H20ClN3O |
---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
1-piperidin-3-yl-3-propan-2-ylurea;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H |
InChI Key |
BDNYKFYNRZJUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1CCCNC1.Cl |
Origin of Product |
United States |
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